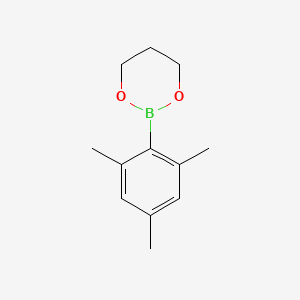

1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-

Description

Evolution and Significance of Boron Reagents in Synthetic Organic Chemistry

Organoboron chemistry has grown from a niche area of study into a cornerstone of modern synthetic organic chemistry. The journey began with early explorations of boranes, but the field's trajectory was fundamentally altered by the discovery of the hydroboration reaction by H.C. Brown. This reaction provided a straightforward method to convert alkenes into organoboranes, which could then be transformed into a variety of functional groups with exceptional regio- and stereoselectivity.

The true significance of boron reagents was cemented with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, has become one of the most powerful and widely used tools in chemical synthesis. Its applications are vast, ranging from the construction of complex molecules in academic research to the large-scale production of pharmaceuticals and advanced materials. The versatility, functional group tolerance, and generally low toxicity of boronic acids and their derivatives have made them indispensable reagents for chemists. Beyond C-C bond formation, organoboron compounds are crucial intermediates in reactions like Chan-Lam coupling for C-N and C-O bond formation and the Petasis reaction.

Overview of Cyclic Boronic Esters: Dioxaborinanes and Dioxaborolanes

While boronic acids (RB(OH)₂) are foundational to organoboron chemistry, their propensity for dehydration to form cyclic boroxine (B1236090) anhydrides and their sometimes-challenging purification can limit their application. To enhance stability and ease of handling, boronic acids are frequently converted into cyclic boronic esters. The two most common classes are dioxaborolanes, which are five-membered rings formed with 1,2-diols, and dioxaborinanes, which are six-membered rings formed with 1,3-diols.

Dioxaborinanes are generally considered to be more thermodynamically stable than their dioxaborolane counterparts. researchgate.netnih.gov This increased stability is attributed to the more favorable chair-like conformation of the six-membered ring, which minimizes ring strain compared to the enveloped conformation of the five-membered dioxaborolane ring. This enhanced stability often translates to greater resistance to hydrolysis and transesterification, making dioxaborinanes robust reagents that can better withstand purification by chromatography and storage. researchgate.netresearchgate.net The choice between forming a dioxaborolane or a dioxaborinane allows chemists to tune the reactivity and stability of the boron reagent to suit the specific demands of a synthetic sequence.

| Property | Dioxaborolanes (5-Membered Ring) | Dioxaborinanes (6-Membered Ring) |

|---|---|---|

| Parent Diol | 1,2-Diols (e.g., Ethylene Glycol, Pinacol) | 1,3-Diols (e.g., Propane-1,3-diol, Neopentyl Glycol) |

| Ring Conformation | Envelope/Twist | Chair/Twist-Boat |

| Relative Thermodynamic Stability | Lower | Higher researchgate.net |

| Relative Hydrolytic Stability | Generally Lower | Generally Higher nih.govresearchgate.net |

| Common Applications | Widely used; pinacol (B44631) esters (Bpin) are very common | Used when enhanced stability is required |

Role of Steric and Electronic Effects in Organoboron Reactivity

The reactivity of organoboron compounds is intricately controlled by a combination of steric and electronic factors. The boron atom in a tricoordinate boronic acid or ester possesses a vacant p-orbital, rendering it Lewis acidic. The electron-donating or -withdrawing nature of the substituents on the boron atom directly influences this Lewis acidity and, consequently, the compound's reactivity.

Contextualizing 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- within Contemporary Synthetic Methodologies

The compound 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- is a strategically designed organoboron reagent that leverages the principles of stability and steric protection. Its structure combines two key features intended to create a highly stable and reliable synthetic building block:

The 1,3,2-Dioxaborinane Ring: Formed from propane-1,3-diol, this six-membered ring provides greater thermodynamic and hydrolytic stability compared to the more common five-membered pinacol (dioxaborolane) esters. researchgate.netnih.gov This makes the compound less susceptible to degradation during workup, purification via column chromatography, and long-term storage. bath.ac.uk

The 2,4,6-Trimethylphenyl (Mesityl) Group: The mesityl group provides significant steric hindrance around the carbon-boron bond. The two ortho-methyl groups shield the boron center, increasing its stability and minimizing undesired side reactions like protodeboronation.

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-9-7-10(2)12(11(3)8-9)13-14-5-4-6-15-13/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCXIHWTOOBXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456182 | |

| Record name | 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141522-24-9 | |

| Record name | 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1,3,2 Dioxaborinane, 2 2,4,6 Trimethylphenyl

Borylation Reactions for the Synthesis of Arylboronic Esters

The formation of arylboronic esters, such as 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, is accomplished through several robust synthetic methods. These methods primarily involve the direct functionalization of aromatic C-H bonds or the conversion of aryl halides.

C–H Borylation Processes

The direct conversion of a carbon-hydrogen (C–H) bond on an aromatic ring into a carbon-boron (C–B) bond is a highly atom-economical and efficient strategy for synthesizing arylboronic esters. rsc.org Iridium-catalyzed reactions are particularly prominent in this field. illinois.edu

The most widely accepted mechanism for the iridium-catalyzed C–H borylation of arenes involves a catalytic cycle with iridium in the +3 and +5 oxidation states. illinois.edu An extensive analysis of the reaction mechanism has provided strong evidence for an Ir(III)-Ir(V) cycle. illinois.edu

The key steps in this catalytic cycle are:

Catalyst Activation: An iridium(III) precatalyst reacts with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form an active iridium(III) tris(boryl) complex. Dissociation of a ligand (e.g., cyclooctene) generates a coordinatively unsaturated 16-electron iridium(III) species. illinois.edu

C–H Oxidative Addition: The electron-rich, low-valent iridium catalyst breaks the aromatic C–H bond of a substrate like mesitylene (B46885). This is the turnover-limiting step, which involves the oxidative addition of the arene to the iridium center, forming an 18-electron iridium(V) hydride species. illinois.edu

Reductive Elimination: The newly formed aryl and boryl groups on the iridium(V) center are then eliminated, creating the C–B bond of the arylboronic ester product. This step regenerates a 16-electron iridium(III) hydride complex. illinois.edu

Catalyst Regeneration: The iridium(III) hydride species reacts with the diboron reagent (B₂pin₂) in an oxidative addition/reductive elimination sequence to eliminate monoborane (HBpin) and regenerate the active 16-electron iridium(III) tris(boryl) catalyst, which re-enters the catalytic cycle. illinois.edu

A significant feature of iridium-catalyzed C–H borylation is that the regioselectivity is primarily governed by steric factors rather than electronic effects. rsc.orgbeilstein-journals.org The bulky iridium catalyst preferentially activates the most accessible C–H bonds, typically those with the least steric hindrance. illinois.edu This provides a predictable method for the functionalization of substituted arenes and heteroarenes. nih.gov

For monosubstituted arenes, borylation is generally disfavored at the ortho position due to steric clash with the substituent. illinois.edu In 1,3-disubstituted arenes, borylation occurs selectively at the C-5 position, which is the only C-H bond lacking an ortho substituent. Similarly, for 1,2-disubstituted arenes, functionalization happens at the less hindered positions. illinois.edu This steric control makes the borylation of mesitylene (1,3,5-trimethylbenzene) straightforward, as all aromatic C-H bonds are equivalent and sterically accessible.

The reaction is compatible with a wide array of functional groups, although basic nitrogen-containing heterocycles can sometimes inhibit the catalyst by coordinating to the iridium center. nih.govnih.gov

| Substrate | Catalyst System | Borylating Agent | Major Product(s) | Selectivity Principle |

|---|---|---|---|---|

| Benzene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Phenylboronic acid pinacol (B44631) ester | N/A (unsubstituted) |

| Toluene (B28343) | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | meta- and para-tolylboronic acid pinacol ester | Steric hindrance at ortho position |

| tert-Butylbenzene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | meta- and para-isomers | High steric hindrance at ortho position |

| 1,3-Dichlorobenzene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | (3,5-Dichlorophenyl)boronic acid pinacol ester | Borylation at the unique C-H bond away from substituents |

| Indole | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Indole-3-boronic acid pinacol ester | Electronic and steric factors in heterocycles |

Borylation of Aryl Halides and Other Electrophiles

An alternative and widely used route to arylboronic esters involves the cross-coupling of aryl halides or pseudo-halides with a diboron reagent, a process often referred to as the Miyaura borylation. While palladium catalysts are common, nickel-based systems have gained prominence due to nickel's lower cost and high reactivity, especially for less reactive electrophiles like aryl chlorides. nih.govupenn.edu

The reaction typically involves an aryl (pseudo)halide (e.g., mesityl bromide), a diboron reagent (like B₂pin₂ or tetrahydroxydiboron), a nickel catalyst, a ligand (often a phosphine), and a base. nih.govsemanticscholar.org Nickel(0) complexes are key intermediates in the catalytic cycle, which generally proceeds via oxidative addition of the aryl halide to the Ni(0) center, followed by transmetalation with the boryl species and reductive elimination to yield the arylboronic ester. rsc.org This methodology is highly versatile and tolerates a broad range of functional groups on the aromatic ring. nih.gov

While the outline specifies alkyl halides, the borylation of alkyl halides yields alkylboronic esters. organic-chemistry.orgnih.govnih.gov To synthesize the target arylboronate, 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, the corresponding aryl halide is the required starting material.

Cross-Coupling Reactions Facilitated by the Chemical Compound

Once synthesized, 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane serves as a valuable nucleophilic partner in cross-coupling reactions to form new carbon-carbon bonds.

Suzuki–Miyaura Type Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide or pseudo-halide, catalyzed by a palladium or nickel complex. youtube.comnih.gov Arylboronic esters like 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane are excellent substrates for these reactions. nih.gov Dioxaborinane esters, derived from 1,3-diols, are often stable, easily handled solids and can exhibit favorable reactivity in Suzuki couplings. bath.ac.ukworktribe.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main stages:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar¹-X), inserting into the carbon-halogen bond to form a square planar palladium(II) intermediate, [Ar¹-Pd(II)-X].

Transmetalation: The arylboronic ester (Ar²-B(OR)₂), activated by a base, transfers its aryl group to the palladium(II) center, displacing the halide. This forms a new palladium(II) intermediate, [Ar¹-Pd(II)-Ar²], and releases a boron-containing byproduct. This is often the rate-determining step. nih.gov

Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar¹-Ar²). This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.

This reaction is renowned for its mild conditions, broad functional group tolerance, and high stereoselectivity, making it a powerful tool for constructing complex molecules such as pharmaceuticals, agrochemicals, and advanced materials. nih.gov

| Arylboronic Ester | Coupling Partner (Aryl Halide) | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| 2-Phenyl-1,3,2-dioxaborinane | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 4-Methoxybiphenyl | High |

| 2-(Naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ / K₂CO₃ | 1-(4-Nitrophenyl)naphthalene | 95% |

| 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-Bromopyridine | Pd(PPh₃)₄ / K₂CO₃ | 2-(Thiophen-2-yl)pyridine | 88% |

| 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Iodotoluene | Pd(OAc)₂ / SPhos / K₃PO₄ | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 92% |

| 2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborinane | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos / K₃PO₄ | 4-Methyl-2',4',6'-trimethyl-1,1'-biphenyl | High |

Carboboration of Unsaturated Substrates

Carboboration is a chemical reaction involving the addition of a carbon-boron bond across an unsaturated substrate, such as an alkyne or alkene. A specific type of this reaction is the 1,1-carboboration, which has been utilized in the formation of boroles, a class of boron-containing heterocycles. nih.gov For instance, the reaction of bis(trimethylsilylethynyl)diphenylaminoborane with the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, at room temperature leads to the formation of a borole (B14762680) derivative. nih.gov This transformation proceeds through a sequence of 1,1-carboboration reactions. rsc.org

The general mechanism involves the activation of an alkyne by a Lewis acidic borane (B79455), followed by an intramolecular delivery of an organic group from the boron atom to one of the alkyne carbons, with the boron atom bonding to the other carbon. This process creates a new organoboron compound with a different structure and reactivity. While direct examples involving 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- are not extensively detailed, the principle of carboboration is a fundamental aspect of organoboron chemistry. The reactivity in such transformations is governed by the nature of the borane, the alkyne substituents, and the reaction conditions.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Bis(trimethylsilylethynyl)phenylborane | B(C6F5)3 | Borole | nih.gov |

| 1-(Trimethylsilyl)propyne | Halogenoboranes XB(C6F5)2 (X: Cl, Br) | Alkenylborane, subsequently 3-boryl-2,4-hexadiene | rsc.org |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the well-known Suzuki-Miyaura coupling, dioxaborinane derivatives, including those with bulky aryl groups like 2,4,6-trimethylphenyl, are versatile partners in various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net The stability of dioxaborinane reagents, particularly compared to more sensitive organometallic compounds, makes them highly valuable in complex molecule synthesis. bath.ac.uk

The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.govyoutube.communi.cz The choice of catalyst, ligands, and base is crucial for the reaction's success and can be tailored for specific substrates. chemistryviews.orgresearchgate.net For example, N-heterocyclic carbene (NHC) ligands have been shown to form highly active palladium complexes for cross-coupling reactions. nih.govchemistryviews.org

These methods have been applied to synthesize a wide range of compounds, including biaryls, which are common motifs in pharmaceuticals and materials science. nih.gov The reaction tolerates a wide variety of functional groups and can be used with diverse coupling partners, including aryl, vinyl, and alkyl halides or triflates. nih.gov

Table of Representative Palladium-Catalyzed Cross-Coupling Reactions

| Organoboron Reagent | Coupling Partner | Palladium Catalyst/Ligand | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole | Aryl bromides | Pd(OAc)2/SPhos | Unsymmetrical biaryls | Up to 96% | nih.gov |

| Arylboronic acids | Allylic carbonates | Pd(OAc)2/racemic BINAP | Allylated arenes | N/A | nih.gov |

| Arylboronic acids | 4,6-Dichloropyrimidines | Pd(OAc)2/PPh3 | 4,6-Diarylpyrimidines | Reasonable | researchgate.net |

Aminolysis Reactions of Dioxaborinane Derivatives

Aminolysis is a chemical process that involves the reaction of a compound with an amine, leading to the cleavage of a chemical bond. In the context of dioxaborinane derivatives, aminolysis provides a direct route to synthesize aminoboronates and related compounds. researchgate.net This reaction typically involves the nucleophilic attack of an amine on the electrophilic boron center of the dioxaborinane ring, resulting in the cleavage of one of the boron-oxygen bonds and the formation of a new boron-nitrogen bond.

This transformation is particularly valuable for the synthesis of α-aminoboronic acid derivatives, which are a class of compounds with significant biomedical interest. nih.gov The reaction conditions for aminolysis can be mild, and the process can be catalyzed. For example, the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be crucial for the successful aminolysis of certain esters. mdpi.com The reaction of β-keto esters with amines can yield β-keto amides, demonstrating a related transformation where an ester is cleaved by an amine. researchgate.net The efficiency of aminolysis can be influenced by the solvent and the nature of the amine used. mdpi.commdpi.com

The synthesis of α-aminoboronic acid derivatives can also be achieved through other methods, such as the copper-catalyzed N-alkylation of carbamates by α-chloroboronate esters, which represents a complementary approach to forming the crucial C-N bond adjacent to a boron atom. nih.gov

Hydroboration and Dehydrogenative Borylation

Hydroboration is a powerful chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. masterorganicchemistry.com The hydroboration-oxidation sequence is a two-step process used to produce alcohols from alkenes with anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon. libretexts.orgyoutube.com The reaction is also characterized by syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org

Commonly used hydroborating agents include borane-tetrahydrofuran (B86392) complex (BH3·THF) or diborane (B8814927) (B2H6). masterorganicchemistry.comlibretexts.org One equivalent of BH3 can react with up to three equivalents of an alkene to form a trialkylborane intermediate. masterorganicchemistry.com This intermediate is then oxidized, typically using hydrogen peroxide and a base, to yield the corresponding alcohol. libretexts.org While specific studies detailing the use of 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- as a direct hydroborating agent are less common, related dioxaborinanes like 4,4,6-trimethyl-1,3,2-dioxaborinane (B3177849) (MPBH) have been used as efficient borylation reagents for aryl halides. researchgate.net

Iron complexes have also been explored as catalysts for the hydroboration of olefins, demonstrating the ongoing development of new catalytic systems for this transformation. chemrxiv.org

Key Features of Hydroboration-Oxidation

| Feature | Description |

|---|---|

| Regioselectivity | Anti-Markovnikov addition of the hydroxyl group. youtube.com |

| Stereochemistry | Syn-addition of the H and B atoms across the double bond. masterorganicchemistry.com |

| Intermediate | A trialkylborane is formed after the initial hydroboration step. libretexts.org |

| Oxidizing Agent | Typically hydrogen peroxide (H2O2) in a basic solution. libretexts.org |

| Carbocation Formation | No carbocation intermediate is formed, thus no rearrangements occur. libretexts.org |

Interactions with N-Heterocyclic Carbenes (NHCs) in Chemical Transformations

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that function as potent σ-donors. womengovtcollegevisakha.ac.in They readily react with Lewis acidic main group compounds, including boranes, to form stable adducts. womengovtcollegevisakha.ac.intu-clausthal.de The interaction between an NHC and a borane, such as a derivative of 1,3,2-dioxaborinane, typically results in the formation of a dative bond from the carbene carbon to the electron-deficient boron atom. womengovtcollegevisakha.ac.in

The steric and electronic properties of both the NHC and the borane significantly influence the nature of this interaction. The use of a bulky N-mesityl (2,4,6-trimethylphenyl) group on the NHC is a common strategy in catalysis. rsc.orgnih.govresearchgate.net This steric bulk can have a profound effect on reaction outcomes. For instance, in many NHC-catalyzed reactions of aldehydes, N-mesityl substituted NHCs exhibit significantly higher rates and, in some cases, are essential for the reaction to proceed at all. rsc.orgnih.gov This has been attributed to the N-mesityl group rendering the initial addition of the NHC to the aldehyde irreversible, which accelerates the formation of the key Breslow intermediate. nih.govresearchgate.net

In some cases, if the NHC and the Lewis acid are sterically hindered enough, they may form a "frustrated Lewis pair" (FLP). nih.gov Instead of forming a direct adduct, the unquenched Lewis acid and base sites can cooperatively activate small molecules. nih.gov The reactivity of NHC-borane systems is a rich area of study, with applications ranging from stabilizing reactive species to developing novel catalytic transformations. nih.gov

Influence of N-Mesityl Group in NHC Catalysis

| Reaction Type | Observation | Rationale | Reference |

|---|---|---|---|

| Annulations, oxidations, and redox reactions of α-functionalized aldehydes | Reactions are more rapid with N-mesityl substituted NHCs. | The N-mesityl group makes the initial addition of the NHC to the aldehyde irreversible. | rsc.orgnih.gov |

Mechanistic Insights into Reactions Involving 1,3,2 Dioxaborinane, 2 2,4,6 Trimethylphenyl

Radical Pathways in Borylation Processes

Recent advancements in synthetic methodologies have shed light on radical-mechanistic borylation reactions. These processes serve as an alternative to traditional hydroboration and often involve the generation of a boryl radical from the homolytic cleavage of a B-H or B-B bond. This radical species then adds to an unsaturated bond, creating a carbon radical. The reaction is completed by a subsequent hydrogen atom transfer or reduction of the carbon radical followed by protonation.

While direct studies on 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- in radical pathways are not extensively detailed in the provided literature, the general mechanism provides a framework for its potential involvement. Photocatalysis has emerged as a key technique to generate highly reactive boryl radicals from stable amine-borane reagents. nih.gov This approach allows for the borylation of substrates that are challenging for traditional transition-metal-catalyzed methods. nih.gov The nucleophilic character of these amine-boryl radicals enables predictable and site-selective carbon-boron bond formation. nih.gov

A significant development in this area is the concept of a radical 1,2-boron shift, which can lead to the formation of translocated carbon radicals for further reactions. This opens up new avenues for the construction of organoboron compounds. The use of N-heterocyclic carbene (NHC)-boranes as a source of boron has been notable, though challenges related to the use of hazardous radical initiators and the stability of photocatalysts remain. researchgate.net

Concerted Mechanisms: σ-Bond Metathesis and Electrophilic Aromatic Substitution

Concerted mechanisms play a crucial role in many borylation reactions. One such pathway is σ-bond metathesis. Computational and experimental studies have provided evidence for a boron-assisted, metal-mediated σ-bond metathesis pathway in alkane borylation. nih.gov In this mechanism, the vacant p-orbital of the boron in a dioxaboryl ligand interacts with the metal center, accepting electron density and lowering the transition state energy. nih.gov This is followed by the transfer of a hydrogen atom to the boron and the formation of an alkyl-metal bond. nih.gov While this has been studied with catecholate and pinacolate ligands, a similar role can be inferred for the 1,3,2-dioxaborinane moiety of the title compound.

Electrophilic aromatic substitution (SEAr) is another fundamental mechanism through which borylation can occur. wikipedia.orglibretexts.org In a typical SEAr reaction, a strong electrophile attacks the π-electron system of an aromatic ring, leading to the formation of a cationic intermediate known as a σ-complex or arenium ion. libretexts.org The aromaticity is then restored by the loss of a proton. libretexts.org For borylation to proceed via this mechanism, a sufficiently electrophilic boron species is required. The generation of the active electrophile is often facilitated by a catalyst. libretexts.org For instance, in reactions like nitration and sulfonation, a strong acid is used to generate the nitronium ion (NO2+) or sulfur trioxide (SO3), respectively. youtube.comyoutube.com In the context of borylation, a Lewis acid could activate the boron reagent, enhancing its electrophilicity and enabling it to attack the aromatic ring. Regioselectivity in electrophilic aromatic borylation can be achieved, for example, by using BCl3 to install a boronic acid group at the ortho-position of a diaryl group. nih.govrsc.org

Role of Transition Metal Intermediates in Catalytic Cycles

Transition metal catalysis is central to many modern borylation reactions. The catalytic cycle typically involves several key steps, including oxidative addition, transmetalation, and reductive elimination. In the context of Suzuki-Miyaura coupling, which utilizes organoboron compounds, a palladium catalyst is commonly employed. The cycle begins with the oxidative addition of an organic halide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst.

While the provided information does not detail the specific intermediates formed with 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-, the general principles of transition metal-catalyzed reactions offer a model for its reactivity. For instance, in palladium-mediated Suzuki-Miyaura coupling, a palladium hydroxo intermediate (Pd-OH) can react with a boronic ester through a trigonal bipyramidal transition state to transfer the aryl group from boron to palladium. smolecule.com The specific nature of the transition metal and its ligands can significantly influence the efficiency and selectivity of the catalytic cycle. Various transition metals, including rhodium and copper, have been utilized in catalytic transformations involving organoboron compounds. nih.gov

Influence of the Ligand Environment on Reaction Pathways and Selectivity

The ligand environment around the metal center in transition metal-catalyzed reactions is a critical determinant of both reactivity and selectivity. Ligands can influence the electronic and steric properties of the catalyst, thereby directing the course of the reaction.

In the context of borylation, the choice of ligand can dictate the regioselectivity of the C-H bond activation. For example, in the palladium-catalyzed heteroannulation of o-bromoanilines with 1,3-dienes, the use of specific phosphine (B1218219) ligands, such as PAd2nBu, can lead to high regioselectivity for the formation of 3-substituted indolines. nih.gov Computational studies have shown that repulsive interactions between the ligand and the substrate in the transition state can be the determining factor for selectivity. nih.gov

The development of linear regression models using calculated parameters for ligands is a data-driven approach to understanding and predicting their influence on regioselectivity. nih.gov This allows for the identification of key parameters that govern the outcome of a reaction, facilitating the rational design of new and more effective ligands.

Table 1: Effect of Ligand on Regioselectivity in a Model Reaction

| Ligand | Regiomeric Ratio (Product A : Product B) |

| PPh3 | 70 : 30 |

| PtBu2Me | >30 : <70 |

| PCy3 | >30 : <70 |

| PAd2nBu | High selectivity for Product B |

This table is illustrative and based on general trends observed in ligand-controlled reactions.

Solvent Effects on Reaction Mechanism and Kinetics

The choice of solvent can have a profound impact on the mechanism and kinetics of a chemical reaction. Solvents can influence reaction rates and selectivity through various mechanisms, including direct participation in the reaction, stabilization of reactants, transition states, or products, and altering the solubility of reaction components. nih.gov

In reactions involving polar or charged species, the polarity of the solvent is a key factor. Polar solvents can stabilize charged intermediates and transition states, which can significantly alter the energy profile of the reaction. For instance, in SN1 reactions, polar protic solvents are known to accelerate the reaction by stabilizing the carbocation intermediate. Conversely, in some reactions, polar solvents can solvate reactants more effectively than the transition state, leading to a decrease in the reaction rate.

While specific studies on the solvent effects on reactions of 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- are not detailed in the provided search results, general principles of solvent effects in organic reactions are applicable. The solubility of the borylation reagent and the substrate, as well as the stabilization of any charged intermediates or transition states, will be influenced by the solvent's properties, such as its dielectric constant and hydrogen bonding ability. For example, in the polymorphism of piroxicam, the solvent has a significant influence. semanticscholar.org

Table 2: General Solvent Properties and Their Potential Influence on Reactions

| Solvent | Dielectric Constant (ε) | Potential Influence |

| Dichloromethane | 9.1 | Non-polar, may favor concerted, non-ionic pathways. |

| Tetrahydrofuran (THF) | 7.6 | Moderately polar, good for dissolving a range of organic compounds. |

| Toluene (B28343) | 2.4 | Non-polar, often used in reactions where polarity needs to be minimized. |

| Water | 80.1 | Highly polar, can stabilize ionic intermediates and transition states. |

This table provides general information and the specific effects on reactions involving 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- would require experimental investigation.

Catalytic Applications of 1,3,2 Dioxaborinane, 2 2,4,6 Trimethylphenyl in Organic Synthesis

Transition Metal Catalysis with the Chemical Compound as a Reagent

Arylboronic esters, including 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, are indispensable partners in Suzuki-Miyaura cross-coupling and related reactions. These reactions form carbon-carbon bonds by coupling the organoboron compound with an organic halide or triflate. The choice of metal catalyst is critical and can influence reaction scope, efficiency, and functional group tolerance.

The use of iron, an earth-abundant and low-cost metal, as a catalyst for cross-coupling reactions represents a significant advancement in sustainable chemistry. princeton.edu Iron-catalyzed Suzuki-Miyaura reactions have been developed that successfully couple alkyl halides with arylboronic esters. nih.gov These methods offer an alternative to traditional palladium or nickel catalysts, which are more expensive and toxic. princeton.edu

In a typical iron-catalyzed protocol, an iron(II) or iron(III) precatalyst is activated, often in the presence of a ligand and a base, to facilitate the catalytic cycle. princeton.edunih.gov Research has demonstrated the feasibility of coupling various aryl boronic esters, such as pinacol (B44631) (BPin) and neopentyl glycol (BNeo) protected esters, with primary and secondary alkyl bromides using phenoxy(imine) iron(II) alkyl precatalysts. princeton.edu The reactions proceed efficiently with mild alkoxide bases, tolerating sensitive functionalities like esters and nitriles. princeton.edu While challenges remain, particularly in aryl-aryl couplings, the use of N-heterocyclic carbene (NHC) ligands has enabled the previously elusive iron-catalyzed Suzuki coupling of aryl chlorides with arylboronic esters. chemrxiv.org The sterically demanding nature of the 2,4,6-trimethylphenyl group on the dioxaborinane reagent requires careful optimization of ligands and reaction conditions to achieve efficient transmetalation and reductive elimination steps.

Table 1: Representative Iron-Catalyzed Suzuki-Miyaura Coupling Conditions

| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Key Features |

| Fe(II)/phenoxyimine | Alkyl Bromides | Aryl Boronic Esters (BNeo, BPin) | Alkoxide | Anisole | Mild conditions, broad functional group tolerance. princeton.edu |

| Fe(II)/NHC | Aryl Chlorides | Aryl Boronic Esters | Organolithium | Toluene (B28343) | Enables coupling of challenging aryl chloride substrates. chemrxiv.org |

| Fe(III)/cyanobis(oxazoline) | Alkyl Halides | Aryl Boronic Esters | Lithium Amide | Benzene | Avoids pre-activation of boronic ester with organolithiums. nih.gov |

Nickel has emerged as a powerful and cost-effective alternative to palladium for catalyzing Suzuki-Miyaura cross-coupling reactions. rsc.org Nickel catalysts can effectively couple a wide array of aryl electrophiles, including traditionally challenging substrates like aryl chlorides and phenol (B47542) derivatives (e.g., carbamates and sulfamates), with arylboronic acids and esters. rsc.orgnih.gov This expanded scope is a significant advantage of nickel-based systems. rsc.org

The development of protocols using environmentally friendly "green" solvents, such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and t-amyl alcohol, has further enhanced the appeal of nickel catalysis for industrial applications. nih.govresearchgate.net Commercially available and air-stable precatalysts like NiCl2(PCy3)2 can be employed to achieve high yields of biaryl products, including those containing heterocyclic frameworks. nih.govnih.gov The coupling of a sterically hindered reagent such as 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane benefits from nickel's unique reactivity, although optimization is often required to overcome the steric hindrance associated with the mesityl group.

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Various Substrates

| Catalyst | Electrophile Examples | Nucleophile | Solvent | Yield Range | Reference |

| NiCl2(PCy3)2 | Aryl Sulfamates, Carbamates, Chlorides | Arylboronic Acids | 2-Me-THF, t-Amyl Alcohol | 75-99% | nih.gov |

| NiCl2(dppf) | Aryl Chlorides, Bromides | Arylboronic Acids | Dioxane | 80-95% | nih.gov |

| Ni(II)/PCy3 | Heteroaryl Halides | Heteroarylboronic Acids | t-Amyl Alcohol | 81-98% | researchgate.net |

While iridium is renowned for its ability to catalyze the C–H borylation of arenes to produce arylboronic esters, recent studies have uncovered its utility in novel cross-coupling reactions where boronic esters are used as reagents. A significant development is the iridium-catalyzed stereocontrolled C(sp³)–C(sp³) cross-coupling of boronic esters and racemic allylic carbonates. nih.govresearchgate.net

This transformation is enabled by a boron-to-zinc transmetalation strategy. nih.gov The boronic ester is first activated to form an organozinc reagent, which then participates in the iridium-catalyzed allylic alkylation. nih.govresearchgate.net This method allows previously unreactive substrates to engage in C(sp³)–C(sp³) bond formation with high stereocontrol, providing access to all possible stereoisomers of the product. nih.govnih.gov This advanced application showcases the evolving role of boronic esters like 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane as versatile nucleophilic partners in sophisticated, stereoselective iridium-catalyzed processes.

Copper catalysts offer a distinct reactivity profile for cross-coupling reactions involving organoboron reagents. A notable application is the copper-catalyzed cross-coupling of epoxides with arylboronates. nih.gov This reaction provides a direct route to β-phenethyl alcohols, which are valuable intermediates in organic synthesis. nih.gov

The protocol is effective for both aromatic and aliphatic epoxides, demonstrating broad substrate scope. nih.gov The reaction involves the ring-opening of the epoxide by the nucleophilic aryl group transferred from the 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane in the presence of a copper catalyst. This transformation highlights the utility of the boronic ester reagent in forming C-C bonds with electrophiles other than the traditional organic halides, expanding its synthetic applications.

Ligand Design and Impact on Catalytic Efficiency

The performance of a transition metal catalyst is profoundly influenced by the ligands coordinated to the metal center. Ligands modulate the steric and electronic properties of the catalyst, impacting its stability, activity, and selectivity. N-Heterocyclic carbenes (NHCs) have become a privileged class of ligands in this context.

N-Heterocyclic carbenes (NHCs) are highly effective ligands for a variety of transition metal-catalyzed reactions due to their strong σ-donating properties and tunable steric bulk. mdpi.comdergipark.org.tr These features create stable yet highly active metal complexes that can facilitate challenging transformations, such as the activation of robust bonds in aryl chlorides or the coupling of sterically hindered substrates. rsc.orgnsf.gov

In iron catalysis, an NHC-ligated system has proven capable of mediating the Suzuki coupling of aryl chlorides with arylboronic esters, a reaction previously considered unfeasible. chemrxiv.org For palladium-catalyzed Suzuki-Miyaura reactions, NHC complexes are well-established as high-performance catalysts, often outperforming traditional phosphine-based systems. mdpi.comdergipark.org.tr The steric hindrance provided by bulky NHC ligands can be particularly advantageous when coupling a hindered reagent like 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, as it can promote the reductive elimination step and prevent catalyst decomposition. rsc.org The modular nature of NHC ligands allows for fine-tuning of the catalyst to achieve optimal performance for specific substrate combinations. nsf.gov

Steric and Electronic Factors in Ligand/Substrate Interactions

The catalytic activity of boronic esters is profoundly influenced by the steric and electronic properties of their substituents. In the case of 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-, the 2,4,6-trimethylphenyl (mesityl) group is the most influential feature.

Steric Hindrance: The mesityl group is exceptionally bulky. The presence of two ortho-methyl groups creates significant steric hindrance around the boron center. This bulk can be expected to play a crucial role in dictating the interaction of the boronic ester with the metal catalyst and other substrates in the reaction mixture. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the large mesityl group can influence the rate of transmetalation, a key step in the catalytic cycle. While often steric bulk can retard reaction rates, it can also be exploited to achieve higher selectivity.

Electronic Effects: The three methyl groups on the phenyl ring are electron-donating. This electronic enrichment at the aryl group can modulate the nucleophilicity of the organic group to be transferred. In the context of Suzuki-Miyaura coupling, electron-donating substituents on the aryl boronic ester can sometimes lead to faster rates of transmetalation. However, the interplay between steric and electronic effects is complex and can be influenced by the specific ligand on the metal catalyst and the reaction conditions.

The 1,3,2-dioxaborinane ring itself, a six-membered ring, has a different conformational profile compared to the more common five-membered 1,3,2-dioxaborolane (pinacol) ring. This can also subtly influence the reactivity of the boron center.

| Feature | Expected Influence on Catalysis |

| Mesityl Group (Steric) | May slow down reaction rates due to hindrance at the catalytic center. Can be leveraged to enhance selectivity by disfavoring certain reaction pathways. |

| Mesityl Group (Electronic) | Electron-donating methyl groups can increase the nucleophilicity of the aryl group, potentially accelerating transmetalation. |

| 1,3,2-Dioxaborinane Ring | The six-membered ring conformation can affect the accessibility and reactivity of the boron center compared to five-membered ring systems. |

Development of Stereoselective and Regioselective Catalytic Methods

The unique steric and electronic properties of bulky aryl boronic esters like 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- are highly valuable in the development of stereoselective and regioselective catalytic methods.

Stereoselective Applications: In asymmetric catalysis, the steric bulk of the mesityl group can be a powerful tool for controlling the stereochemical outcome of a reaction. By creating a sterically demanding environment around the catalytic center, it can favor the formation of one enantiomer or diastereomer over another. For example, in rhodium-catalyzed asymmetric allylic arylation, the use of bulky arylboronic acids can lead to high enantioselectivity. While not specifically documented for the title compound, it is plausible that it could be employed in similar transformations to achieve high levels of stereocontrol.

Regioselective Applications: The steric hindrance of the mesityl group can also be used to control the regioselectivity of a reaction, directing the reaction to a less sterically hindered site on a substrate. For instance, in the functionalization of poly-substituted aromatic compounds, a bulky boronic ester might preferentially react at a less crowded position. In a hypothetical scenario involving the cross-coupling of a di-halogenated arene, a bulky boronic ester could favor reaction at the less sterically encumbered halogen position.

Below is a table illustrating the potential application of bulky aryl boronic esters in achieving selectivity in catalytic reactions, based on findings with analogous compounds.

| Reaction Type | Selectivity | Role of Bulky Aryl Boronic Ester |

| Asymmetric Allylic Arylation | Enantioselective | The steric bulk of the aryl group on the boron reagent can influence the facial selectivity of the nucleophilic attack on the allylic substrate. |

| Cross-Coupling of Polyhalogenated Arenes | Regioselective | The bulky boronic ester may preferentially react with the less sterically hindered halogen, allowing for selective functionalization. |

| C-H Activation/Functionalization | Regioselective | The steric profile of the boronic ester can influence which C-H bond in a substrate is most accessible for activation by the catalyst. |

Theoretical and Computational Investigations of the Chemical Compound

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the mechanisms of complex chemical reactions. By calculating the electron density of a system, DFT can accurately predict the geometries of molecules and the energies associated with different reaction pathways. This allows for a detailed understanding of how reactions proceed, including the identification of transient intermediates and the energetic barriers that must be overcome.

In the context of organoboron chemistry, DFT studies are instrumental in elucidating the intricate steps involved in transformations catalyzed by or involving compounds like 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane. These computational analyses provide a molecular-level picture of the reaction landscape, guiding the design of new catalysts and the optimization of reaction conditions.

Energetic Profiles of Key Intermediates and Transition States

A critical aspect of understanding any chemical reaction is the characterization of its energetic profile. This involves determining the relative energies of the reactants, products, and all the species that exist along the reaction pathway, namely intermediates and transition states. DFT calculations are particularly adept at mapping out these potential energy surfaces.

For reactions involving 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, computational chemists can model the step-by-step transformation of reactants into products. The calculated energetic profile reveals the activation energy for each step, which is the energy difference between the reactants and the transition state. This information is vital for predicting the rate of a reaction and identifying the rate-determining step. While specific energetic profiles for reactions involving 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane are not extensively documented in publicly available literature, the general methodology allows for the theoretical prediction of these values.

Table 1: Hypothetical Energetic Profile for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Initial association of reactants | 0.0 |

| Transition State 1 | First energetic barrier | +15.2 |

| Intermediate 1 | A stable species along the path | -5.7 |

| Transition State 2 | Second energetic barrier | +12.8 |

| Product Complex | Final association of products | -20.1 |

Note: This table is illustrative of the type of data generated from DFT calculations and does not represent experimental data for a specific reaction of the title compound.

Analysis of Bond Formation and Cleavage Processes

Beyond energetics, DFT studies provide detailed insights into the geometric changes that occur during a reaction, specifically the formation of new chemical bonds and the breaking of existing ones. By analyzing the calculated structures of transition states, researchers can pinpoint the atoms that are directly involved in the transformation and understand the concerted or stepwise nature of these processes.

Techniques such as the analysis of the electron localization function (ELF) and the quantum theory of atoms in molecules (QTAIM) can be applied to the DFT-calculated electron densities to visualize and quantify the changes in bonding. This allows for a precise description of how electron density is redistributed as bonds are formed and broken. For 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, this analysis would be crucial in understanding its role in catalytic cycles, for instance, in activation of substrates where bonds to the boron atom are transiently formed.

Electronic Structure Analysis of the Boron-Containing Ring System

The electronic structure of a molecule dictates its reactivity and physical properties. For 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, the key features are the electron-deficient boron atom and the electron-donating oxygen atoms within the six-membered dioxaborinane ring, as well as the steric and electronic influence of the bulky 2,4,6-trimethylphenyl (mesityl) group.

Computational methods can provide a wealth of information about the electronic structure, including the distribution of electron density, the nature of the molecular orbitals, and the partial charges on each atom. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important, as these frontier orbitals are primarily responsible for the chemical reactivity of the molecule. The energy and shape of the LUMO, which is typically centered on the boron atom in such compounds, indicate its Lewis acidity and susceptibility to nucleophilic attack. Conversely, the HOMO provides insight into the molecule's ability to act as an electron donor.

Modeling of Substrate-Catalyst Interactions

In many of its applications, 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane or related boronic esters act as catalysts or are involved in catalytic cycles. Understanding how this molecule interacts with substrates is key to explaining its catalytic activity and selectivity. Computational modeling allows for the detailed investigation of these interactions.

By constructing a computational model of the catalyst-substrate complex, researchers can identify the key intermolecular forces that govern the binding, such as Lewis acid-base interactions, hydrogen bonding, and van der Waals forces. The geometry of this complex is crucial, as it pre-organizes the substrate for the subsequent chemical transformation. DFT calculations can predict the most stable binding modes and the associated binding energies, providing a rational basis for the observed stereoselectivity in many reactions.

Prediction of Reactivity and Selectivity in Novel Transformations

One of the most powerful applications of computational chemistry is its ability to predict the outcome of unknown reactions. By applying the principles and methods described above, it is possible to screen potential new transformations involving 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane and predict their feasibility, reactivity, and selectivity.

For a proposed novel reaction, DFT calculations can be used to map out the potential energy surfaces for different possible pathways and stereochemical outcomes. By comparing the activation energies for these competing pathways, a prediction can be made about which product is likely to be formed preferentially. This predictive power can significantly accelerate the discovery and development of new synthetic methodologies, reducing the need for extensive experimental trial and error. While specific predictive studies on novel transformations of 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane are not readily found in the literature, the theoretical framework for such investigations is well-established.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the structure of 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

One-dimensional NMR spectra offer fundamental information about the chemical environment of specific nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-, the spectrum would exhibit characteristic signals for the protons of the 2,4,6-trimethylphenyl (mesityl) group and the 1,3,2-dioxaborinane ring. The aromatic protons of the mesityl group typically appear as a singlet around 6.8 ppm. The methyl groups attached to the aromatic ring show two distinct signals: a singlet for the two ortho-methyl groups (around 2.3 ppm) and a singlet for the single para-methyl group (around 2.1 ppm). The protons of the dioxaborinane ring would appear as multiplets in the aliphatic region (approximately 1.5-4.5 ppm), with their exact chemical shifts and coupling patterns depending on the chair conformation of the six-membered ring. scispace.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the methyl carbons of the mesityl group (around 21 ppm), the aromatic carbons (in the 128-141 ppm range), and the methylene (B1212753) carbons of the dioxaborinane ring (typically between 25 and 70 ppm). scispace.com The carbon atom of the aromatic ring directly bonded to the boron atom is also identifiable, though its signal may be broadened due to quadrupolar relaxation of the attached boron nucleus. rsc.org

¹¹B NMR Spectroscopy : As boron is a key element in this compound, ¹¹B NMR is an essential tool. The ¹¹B nucleus is NMR active and provides direct insight into the chemical environment of the boron atom. nih.gov For tricoordinate boronate esters like 2-(mesityl)-1,3,2-dioxaborinane, the ¹¹B NMR spectrum typically shows a single, somewhat broad signal. The chemical shift for such compounds generally falls in the range of δ 25-35 ppm, which is characteristic of a boron atom in a trigonal planar geometry bonded to one carbon and two oxygen atoms. nih.govchemicalbook.com

Table 1: Representative 1D NMR Data for 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.8 | s | Aromatic CH (2H) |

| ¹H | ~4.2 | m | O-CH₂ (axial, 2H) |

| ¹H | ~3.9 | m | O-CH₂ (equatorial, 2H) |

| ¹H | ~2.3 | s | ortho-CH₃ (6H) |

| ¹H | ~2.1 | s | para-CH₃ (3H) |

| ¹H | ~1.9 | m | C-CH₂-C (2H) |

| ¹³C | ~141 | s | Aromatic C-para |

| ¹³C | ~139 | s | Aromatic C-ortho |

| ¹³C | ~128 | s | Aromatic CH |

| ¹³C | ~62 | t | O-CH₂ |

| ¹³C | ~28 | t | C-CH₂-C |

| ¹³C | ~21 | q | ortho-CH₃ |

| ¹³C | ~20 | q | para-CH₃ |

| ¹¹B | ~30 | br s | B |

(Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s=singlet, t=triplet, q=quartet, m=multiplet, br s=broad singlet)

2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals by revealing correlations between nuclei. oxinst.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the dioxaborinane ring, COSY would show correlations between the protons at the 4- and 5-positions, and the 5- and 6-positions, confirming the connectivity within the aliphatic ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate protons with the carbon atoms to which they are directly attached. mdpi.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the aromatic proton signal at ~6.8 ppm would correlate with the aromatic CH carbon signal at ~128 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. amazonaws.com A NOESY spectrum could show correlations between the protons of the ortho-methyl groups on the mesityl ring and the axial protons on the dioxaborinane ring, which would help to define the relative orientation of the two rings. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. pnnl.gov This precision allows for the determination of the compound's elemental formula. For 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-, with the chemical formula C₁₂H₁₇BO₂, the calculated exact mass can be compared to the experimentally measured value to confirm the formula with high confidence, distinguishing it from other potential formulas with the same nominal mass. nih.govnih.gov

Table 2: HRMS Data for 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-

| Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

|---|---|---|

| C₁₂H₁₈BO₂⁺ | 205.1394 | 205.1391 (example) |

Isotopic labeling is a sophisticated method used to trace the pathways of atoms during fragmentation in a mass spectrometer, thereby elucidating the fragmentation mechanism. researchgate.net By selectively replacing certain atoms (e.g., ¹H with ²H, or ¹²C with ¹³C) in the molecule, the mass of specific fragments will shift, revealing their origin. romerlabs.com

For instance, synthesizing 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane with deuterium (B1214612) atoms on the three methyl groups of the mesityl ring would allow researchers to track fragments containing this ring. If a major fragmentation pathway involves the loss of the mesityl group, the corresponding neutral loss would be higher by the mass of the incorporated deuterium atoms. Conversely, fragments originating from the dioxaborinane ring would retain their original mass. This approach provides definitive evidence for proposed fragmentation pathways. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. copbela.org The IR spectrum of 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- would display several characteristic absorption bands.

Table 3: Key IR Absorption Bands for 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (ring and methyl) |

| ~1610, ~1470 | C=C stretch | Aromatic ring |

| ~1380 | B-O stretch | Boronate ester |

| ~1250 | C-O stretch | Dioxaborinane ring |

| 900-675 | C-H bend | Aromatic out-of-plane bending |

(Note: Wavenumbers are approximate.)

The most diagnostic peaks include the strong C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. pressbooks.pub The characteristic stretches for the aromatic C=C bonds confirm the presence of the phenyl ring. libretexts.org Crucially, a very strong and prominent absorption band typically found in the 1300-1400 cm⁻¹ region is indicative of the B-O stretching vibration, which is a key signature for the boronate ester functional group. Strong C-O stretching bands also confirm the presence of the dioxaborinane ring structure.

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific X-ray crystallography data for the definitive solid-state structure determination of 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)- could not be located.

Scientific publications and chemical databases often provide structural characterization for novel or synthetically important compounds. However, it appears that the single-crystal X-ray diffraction data, which includes crucial parameters like unit cell dimensions, space group, and atomic coordinates for this particular compound, has not been published or is not readily accessible in the public domain.

Therefore, the detailed research findings, including data tables of crystallographic parameters, bond lengths, and bond angles for 1,3,2-Dioxaborinane, 2-(2,4,6-trimethylphenyl)-, cannot be provided at this time.

Future Research Directions and Outlook for 1,3,2 Dioxaborinane, 2 2,4,6 Trimethylphenyl

Development of Novel Catalytic Systems

The sterically demanding 2,4,6-trimethylphenyl (mesityl) group of 2-mesityl-1,3,2-dioxaborinane offers a unique handle for the development of novel catalytic systems. Research in this area is expected to move beyond its passive role as a coupling partner and explore its active participation in catalytic cycles.

Future investigations will likely focus on:

Ligand Design: Incorporating the 2-mesityl-1,3,2-dioxaborinane motif into the backbone of new ligands for transition metal catalysis. The steric bulk of the mesityl group can create a specific coordination environment around the metal center, potentially leading to enhanced selectivity and reactivity in a variety of transformations, including C-H activation and cross-coupling reactions.

Frustrated Lewis Pairs (FLPs): The Lewis acidic boron center of the dioxaborinane, in combination with a sterically hindered Lewis base, could form the basis for novel FLP catalysts. These systems are known to activate small molecules like H₂, CO₂, and olefins, opening up new avenues for metal-free catalysis.

Organocatalysis: Exploring the potential of derivatives of 2-mesityl-1,3,2-dioxaborinane as organocatalysts. The boron atom can act as a Lewis acid to activate substrates, while the tunable nature of the dioxaborinane ring could allow for the introduction of additional functionalities to modulate catalytic activity and selectivity.

Table 1: Potential Catalytic Systems Incorporating 2-mesityl-1,3,2-dioxaborinane

| Catalytic System | Potential Application | Key Feature |

| Transition Metal Ligands | Cross-coupling, C-H activation | Steric hindrance from the mesityl group influencing selectivity. |

| Frustrated Lewis Pairs | Small molecule activation (e.g., H₂, CO₂) | Lewis acidic boron center combined with a bulky Lewis base. |

| Organocatalysts | Lewis acid catalysis | Tunable electronic and steric properties of the dioxaborinane moiety. |

Exploration of Asymmetric Synthesis Applications

A significant frontier for 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane lies in the realm of asymmetric synthesis, where the creation of chiral molecules is of paramount importance in pharmaceuticals and materials science.

Key future research directions include:

Chiral Dioxaborinane Scaffolds: The synthesis of enantiomerically pure dioxaborinane rings derived from chiral 1,3-diols. These chiral auxiliaries could be used to induce stereoselectivity in a wide range of reactions, such as aldol (B89426) additions, Diels-Alder reactions, and conjugate additions. The bulky mesityl group would likely play a crucial role in facial shielding and directing the stereochemical outcome.

Asymmetric Catalysis with Chiral Ligands: The development of chiral ligands incorporating the 2-mesityl-1,3,2-dioxaborinane framework for asymmetric transition metal catalysis. These ligands could provide a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, and cyclopropanation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The stability and handling characteristics of 2-mesityl-1,3,2-dioxaborinane make it an ideal candidate for integration into modern automated synthesis and flow chemistry platforms. This transition from batch to continuous processing offers numerous advantages, including improved safety, scalability, and reproducibility.

Future research will likely focus on:

Continuous Flow Suzuki-Miyaura Coupling: Developing robust and efficient continuous flow protocols for Suzuki-Miyaura cross-coupling reactions using 2-mesityl-1,3,2-dioxaborinane. This would involve optimizing reaction conditions, catalyst systems (potentially immobilized catalysts), and reactor design to enable high-throughput synthesis of biaryl compounds.

Automated Reagent and Building Block Dispensing: Utilizing the solid and stable nature of this compound for its seamless integration into automated synthesis platforms. This would allow for the precise and automated dispensing of the boronic acid equivalent, facilitating the rapid generation of compound libraries for drug discovery and materials science.

Design of Next-Generation Organoboron Reagents

Building upon the stable and versatile 2-mesityl-1,3,2-dioxaborinane scaffold, the design of next-generation organoboron reagents with tailored reactivity and selectivity is a promising area of research.

Anticipated developments include:

Functionalized Dioxaborinanes: The synthesis of derivatives where the dioxaborinane ring or the mesityl group is functionalized with other reactive groups. This could lead to bifunctional reagents capable of participating in tandem or cascade reactions, streamlining complex molecular syntheses.

Slow-Release Boronic Acid Precursors: Fine-tuning the electronic properties of the dioxaborinane ring to control the rate of hydrolysis and transmetalation in Suzuki-Miyaura coupling. This would enable the development of "slow-release" boronic acid precursors, which can be beneficial in reactions where the free boronic acid is unstable or leads to side reactions.

Expanding Mechanistic Understanding Through Advanced Computational Techniques

A deeper understanding of the reaction mechanisms involving 2-mesityl-1,3,2-dioxaborinane is crucial for the rational design of new catalysts and reagents. Advanced computational techniques, such as Density Functional Theory (DFT), will play a pivotal role in this endeavor.

Future computational studies are expected to focus on:

Transmetalation Step in Suzuki-Miyaura Coupling: Detailed DFT calculations to elucidate the precise mechanism of the transmetalation step involving 2-mesityl-1,3,2-dioxaborinane. This would involve modeling the interaction of the organoboron reagent with the palladium catalyst and understanding the role of the base and solvent in facilitating this key step.

Stereochemical Models for Asymmetric Reactions: The development of accurate computational models to predict and rationalize the stereochemical outcomes of asymmetric reactions employing chiral derivatives of 2-mesityl-1,3,2-dioxaborinane. These models would aid in the design of more effective chiral auxiliaries and catalysts.

Reactivity and Stability Predictions: Using computational methods to predict the stability and reactivity of novel organoboron reagents based on the 2-mesityl-1,3,2-dioxaborinane framework, thereby guiding synthetic efforts towards the most promising candidates.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1,3,2-dioxaborinane derivatives with aryl substituents, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves transesterification or condensation reactions between diols (e.g., 1,3-propanediol derivatives) and arylboronic acids. For example, 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane can be synthesized via acid-catalyzed cyclization of 2,4,6-trimethylphenylboronic acid with 1,3-propanediol under reflux in anhydrous toluene . Yields (60–85%) depend on catalyst choice (e.g., p-toluenesulfonic acid), stoichiometric ratios, and solvent purity. Side products often arise from incomplete cyclization or diol dehydration, necessitating purification via column chromatography or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm boron coordination and aryl substituent integration. For example, NMR typically shows a peak near 30 ppm for dioxaborinane rings .

- HPLC : To assess purity (>95% for most synthetic batches), using reverse-phase columns and UV detection at 254 nm .

- Melting Point Analysis : Reported values (e.g., 124–126°C for related derivatives) help validate crystallinity .

Q. What physicochemical properties are critical for reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing/donating nature of the aryl group (2,4,6-trimethylphenyl) modulates boron’s Lewis acidity, affecting transmetallation efficiency in Suzuki-Miyaura reactions . Steric hindrance from the trimethylphenyl group may slow reaction kinetics but improve selectivity. Solubility in polar aprotic solvents (e.g., THF, DMF) is essential for homogeneous reaction conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized using this boron reagent?

- Methodological Answer :

- Catalyst Screening : Pd(PPh) or XPhos Pd G3 are preferred for sterically hindered substrates. Use ligand-to-palladium ratios of 2:1 to prevent deactivation .

- Solvent Optimization : Dioxane/water mixtures (4:1) at 80–100°C balance reactivity and stability. Microwave-assisted protocols reduce reaction times (e.g., 30 minutes vs. 12 hours) .

- Additives : KCO or CsCO as bases enhance turnover. For oxygen-sensitive reactions, degas solvents with N .

Q. How can researchers resolve discrepancies in reported synthesis yields (e.g., 60% vs. 85%)?

- Methodological Answer : Reproducibility challenges often stem from:

- Moisture Sensitivity : Boron reagents hydrolyze readily; use Schlenk lines or gloveboxes for moisture-free conditions .

- Catalyst Purity : Commercial Pd catalysts may contain stabilizers; pre-purify via filtration through Celite.

- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., diol oligomers) and adjust stoichiometry .

Q. What strategies enhance the stability of this compound under storage or reaction conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.